2-Heptylpyridine

Catalog No.
S12361337
CAS No.
20815-27-4
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Heptylpyridine

CAS Number

20815-27-4

Product Name

2-Heptylpyridine

IUPAC Name

2-heptylpyridine

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3

InChI Key

DYCPESWJKDONHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CC=N1

2-Heptylpyridine is an organic compound with the chemical formula C11H15NC_{11}H_{15}N. It belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring containing one nitrogen atom. The structure of 2-heptylpyridine features a heptyl group (a seven-carbon alkyl chain) attached to the second carbon of the pyridine ring. This compound is known for its distinctive odor and is often found in various natural and synthetic sources.

Typical of pyridine derivatives:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can influence the reactivity of the carbon atoms, making them susceptible to electrophilic attack.
  • N-Alkylation: 2-Heptylpyridine can undergo N-alkylation reactions, where it reacts with alkyl halides to form more complex nitrogen-containing compounds.
  • Oxidation: The heptyl side chain can be oxidized to form alcohols or ketones, depending on the reaction conditions.
  • Reduction: The nitrogen atom can also be reduced to form secondary or tertiary amines.

These reactions are significant for synthesizing various derivatives that may have different biological or chemical properties.

Research indicates that pyridine derivatives, including 2-heptylpyridine, exhibit a range of biological activities. Some studies suggest potential antimicrobial properties, while others explore their use as intermediates in pharmaceuticals. The presence of the nitrogen atom in the pyridine ring contributes to its ability to interact with biological systems, potentially influencing enzyme activity or receptor binding.

2-Heptylpyridine can be synthesized through various methods:

  • Alkylation of Pyridine: One common method involves the alkylation of pyridine using heptyl halides (such as heptyl bromide) in the presence of a base like sodium hydride or potassium carbonate. This process typically requires heating and may yield a mixture of products that can be purified through distillation or chromatography.
  • Cyclization Reactions: Another approach includes cyclization reactions where suitable precursors undergo transformations under specific conditions (e.g., acid catalysis) to form 2-heptylpyridine.
  • Transition Metal-Catalyzed Reactions: Recent advancements have introduced transition metal-catalyzed reactions that allow for more efficient synthesis pathways, often resulting in higher yields and fewer by-products.

2-Heptylpyridine has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter systems.
  • Agriculture: Some derivatives are explored for use as agrochemicals, potentially acting as pesticides or herbicides.
  • Flavoring and Fragrance: Due to its odor profile, 2-heptylpyridine may find applications in flavoring agents and fragrances within the food and cosmetic industries.

Studies on the interactions of 2-heptylpyridine with biological systems have shown that it can bind to certain receptors and enzymes. These interactions are crucial for understanding its potential therapeutic effects and toxicity. For instance, research into its binding affinity with neurotransmitter receptors could provide insights into its role in neurological applications.

2-Heptylpyridine shares structural similarities with other alkylpyridines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
2-MethylpyridineC6H7NC_6H_7NCommonly used as a precursor for other chemicals; lower molecular weight.
3-HeptanoneC7H14OC_7H_{14}OA ketone rather than a nitrogen-containing compound; used in flavorings.
4-MethylpyridineC6H7NC_6H_7NSimilar structure but different position of methyl group; used in similar applications.
2-OctylpyridineC12H17NC_{12}H_{17}NLonger alkyl chain; may exhibit different solubility and reactivity properties.

Each compound exhibits unique properties based on its structure and functional groups. The presence of varying alkyl chains influences solubility, volatility, and biological activity, making each compound suitable for specific applications.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

177.151749610 g/mol

Monoisotopic Mass

177.151749610 g/mol

Heavy Atom Count

13

UNII

M2P9P6W3VB

Dates

Last modified: 08-09-2024

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